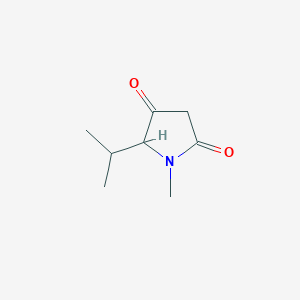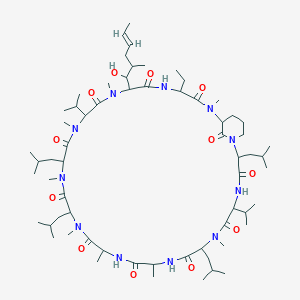![molecular formula C8H12O6 B053203 2-[2-(2-Methoxy-2-oxoethyl)-1,3-dioxolan-2-yl]acetic acid CAS No. 111463-17-3](/img/structure/B53203.png)
2-[2-(2-Methoxy-2-oxoethyl)-1,3-dioxolan-2-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2-Methoxy-2-oxoethyl)-1,3-dioxolan-2-yl]acetic acid, also known as MOAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MOAA is a white crystalline powder that is soluble in water and has a molecular formula of C8H12O6.
Mecanismo De Acción
The mechanism of action of 2-[2-(2-Methoxy-2-oxoethyl)-1,3-dioxolan-2-yl]acetic acid is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes and proteins in the body. 2-[2-(2-Methoxy-2-oxoethyl)-1,3-dioxolan-2-yl]acetic acid has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, a type of inflammatory mediator. 2-[2-(2-Methoxy-2-oxoethyl)-1,3-dioxolan-2-yl]acetic acid has also been shown to inhibit the activity of certain protein kinases, which are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
2-[2-(2-Methoxy-2-oxoethyl)-1,3-dioxolan-2-yl]acetic acid has been shown to have a number of biochemical and physiological effects, including anti-inflammatory and analgesic effects, as well as antifungal and antibacterial properties. 2-[2-(2-Methoxy-2-oxoethyl)-1,3-dioxolan-2-yl]acetic acid has also been shown to induce apoptosis in cancer cells and may have potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[2-(2-Methoxy-2-oxoethyl)-1,3-dioxolan-2-yl]acetic acid in laboratory experiments is that it is relatively easy to synthesize and can be obtained in large quantities. 2-[2-(2-Methoxy-2-oxoethyl)-1,3-dioxolan-2-yl]acetic acid is also relatively stable and can be stored for long periods of time without degrading. However, one limitation of using 2-[2-(2-Methoxy-2-oxoethyl)-1,3-dioxolan-2-yl]acetic acid in laboratory experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research on 2-[2-(2-Methoxy-2-oxoethyl)-1,3-dioxolan-2-yl]acetic acid. One area of research could be to further investigate its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Another area of research could be to investigate its potential as a pesticide or fungicide in agriculture. Additionally, further research could be done to better understand its mechanism of action and to develop more targeted therapies based on its activity.
Métodos De Síntesis
2-[2-(2-Methoxy-2-oxoethyl)-1,3-dioxolan-2-yl]acetic acid can be synthesized through a multistep process involving the reaction of glycidol with methoxyacetaldehyde to form 2-(2-methoxy-2-oxoethyl)-1,3-dioxolane, which is then hydrolyzed to 2-[2-(2-Methoxy-2-oxoethyl)-1,3-dioxolan-2-yl]acetic acid. The synthesis of 2-[2-(2-Methoxy-2-oxoethyl)-1,3-dioxolan-2-yl]acetic acid is a relatively straightforward process that can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
2-[2-(2-Methoxy-2-oxoethyl)-1,3-dioxolan-2-yl]acetic acid has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, 2-[2-(2-Methoxy-2-oxoethyl)-1,3-dioxolan-2-yl]acetic acid has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation. 2-[2-(2-Methoxy-2-oxoethyl)-1,3-dioxolan-2-yl]acetic acid has also been studied for its potential use as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
In agriculture, 2-[2-(2-Methoxy-2-oxoethyl)-1,3-dioxolan-2-yl]acetic acid has been shown to have antifungal and antibacterial properties, making it a potential candidate for use as a pesticide or fungicide. 2-[2-(2-Methoxy-2-oxoethyl)-1,3-dioxolan-2-yl]acetic acid has also been studied for its potential use in the food industry, as it has been shown to have antioxidant properties and may be useful as a food preservative.
Propiedades
IUPAC Name |
2-[2-(2-methoxy-2-oxoethyl)-1,3-dioxolan-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O6/c1-12-7(11)5-8(4-6(9)10)13-2-3-14-8/h2-5H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDRRIXOELMTBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(OCCO1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-Methoxy-2-oxoethyl)-1,3-dioxolan-2-yl]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(piperidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B53121.png)








![5-Oxo-5-({(2S)-1-oxo-1-[(9-oxo-9,10-dihydroacridin-2-yl)amino]-3-phenylpropan-2-yl}amino)pentanoic acid](/img/structure/B53141.png)



